molecular formula C17H17N5O B2897716 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide CAS No. 2035022-34-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide

Cat. No.: B2897716
CAS No.: 2035022-34-3
M. Wt: 307.357
InChI Key: KSYNZXJWRRQJNV-CMDGGOBGSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is a chemical compound that belongs to the class of triazolopyrimidines

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, triazolopyrimidines have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase

Cellular Effects

The cellular effects of this compound are likely to be diverse, given its broad range of pharmacological activities. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the reaction of appropriate precursors under specific conditions, such as heating or using catalysts, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 1,2,4-Triazolo[1,5-a]pyridine

Uniqueness: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide stands out due to its specific structural features and biological activities

Properties

IUPAC Name

(E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(9-8-14-5-2-1-3-6-14)18-10-4-7-15-11-19-17-20-13-21-22(17)12-15/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,18,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNZXJWRRQJNV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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